6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate
Description
6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate is a bicyclic pyridine derivative characterized by a fused pyrano[3,2-c]pyridine core. The molecule contains two ester groups: a tert-butyl ester at position 6 and an ethyl ester at position 3, along with a 4-oxo functional group . It is synthesized via condensation reactions involving tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by Schiff base formation with aromatic aldehydes . Structural characterization employs FTIR, NMR (¹H and ¹³C), and X-ray crystallography, confirming its bicyclic framework and stereochemistry .
The compound has been used as a precursor for ligands in coordination chemistry, particularly in the synthesis of Schiff base derivatives for catalytic or medicinal applications .
Properties
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 4-oxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-5-21-14(19)11-9-22-12-6-7-17(8-10(12)13(11)18)15(20)23-16(2,3)4/h10-12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSCLGOLBQLHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2CCN(CC2C1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110861 | |
| Record name | 2H-Pyrano[3,2-c]pyridine-3,6(5H)-dicarboxylic acid, hexahydro-4-oxo-, 6-(1,1-dimethylethyl) 3-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445950-95-7 | |
| Record name | 2H-Pyrano[3,2-c]pyridine-3,6(5H)-dicarboxylic acid, hexahydro-4-oxo-, 6-(1,1-dimethylethyl) 3-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445950-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrano[3,2-c]pyridine-3,6(5H)-dicarboxylic acid, hexahydro-4-oxo-, 6-(1,1-dimethylethyl) 3-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the tert-butyl and ethyl groups through alkylation reactions. The oxo group can be introduced via oxidation reactions, and the pyrano ring is formed through cyclization reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxo groups, while reduction could produce hydroxylated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its chemical properties could be exploited in the development of new materials with desirable physical or chemical characteristics.
Biological Studies: The compound can be used as a probe or a tool in studying biological processes and pathways.
Mechanism of Action
The mechanism by which 6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate with structurally related pyridine dicarboxylates:
Key Differences
Core Structure: The target compound features a pyrano[3,2-c]pyridine bicyclic system, distinct from imidazopyridine (e.g., tetrahydroimidazo[1,2-a]pyridine in ) or pyrrolidine () cores. This structural difference influences rigidity and electronic properties . The hexahydro-pyrano[3,2-c]pyridine variant () lacks the 4-oxo group, reducing electrophilic reactivity compared to the target compound .
Nitroaryl and cyano groups in related compounds (e.g., ) introduce electron-withdrawing effects, altering solubility and stability .
Pharmaceutical Relevance :
- Impurities like (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl ... dicarboxylate () are pharmacologically significant due to their presence in antihypertensive drugs, requiring strict ICH guidelines for control (<0.10% impurity) .
- The target compound lacks direct pharmaceutical application but serves as a synthetic intermediate for bioactive ligands .
Synthetic Routes :
- The target compound is synthesized via Schiff base condensation , enabling modular derivatization with aromatic aldehydes .
- Impurities in arise during dihydropyridine drug synthesis, highlighting divergent reaction pathways (e.g., incomplete esterification or stereochemical byproducts) .
Physicochemical Properties
Melting Points :
Spectroscopic Data :
Biological Activity
6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate (CAS No. 1445950-95-7) is a complex organic compound notable for its unique structure and potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrano[3,2-c]pyridine core with multiple functional groups that contribute to its reactivity and biological activity. Its molecular formula is C16H25NO6, with a molecular weight of 327.37 g/mol. The structural formula can be represented as follows:
The biological activity of this compound may involve interaction with various molecular targets such as enzymes or receptors. These interactions could lead to the modulation of biochemical pathways, influencing cellular processes like apoptosis, inflammation, and metabolic regulation.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, offering potential therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
A review of existing literature reveals several studies investigating the biological effects of similar compounds and their derivatives:
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided:
| Compound | Structure | Biological Activity |
|---|---|---|
| 6-tert-butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine | Structure | Antioxidant, Antimicrobial |
| trans-tert-butyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine | Similar core structure | Anticancer properties reported |
| Pyranoquinolinone Derivatives | Similar functional groups | Known for various biological activities including anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
